BenchChemオンラインストアへようこそ!

Vasicine hydriodide

Salt form identification Melting point analysis Quality control

Vasicine hydriodide (CAS 4966-84-1, UNII: 6QK57Z26VU) is the hydroiodide salt of vasicine, a pyrrolo[2,1-b]quinazoline alkaloid originally isolated from Adhatoda vasica Nees. and Peganum harmala L.

Molecular Formula C11H13IN2O
Molecular Weight 316.14 g/mol
CAS No. 4966-84-1
Cat. No. B12749121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVasicine hydriodide
CAS4966-84-1
Molecular FormulaC11H13IN2O
Molecular Weight316.14 g/mol
Structural Identifiers
SMILESC1CN2CC3=CC=CC=C3N=C2C1O.I
InChIInChI=1S/C11H12N2O.HI/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13;/h1-4,10,14H,5-7H2;1H/t10-;/m0./s1
InChIKeyLGDVKJUPIBJYFG-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vasicine Hydriodide (CAS 4966-84-1): A Crystalline Quinazoline Alkaloid Salt for Respiratory and Neurodegenerative Research


Vasicine hydriodide (CAS 4966-84-1, UNII: 6QK57Z26VU) is the hydroiodide salt of vasicine, a pyrrolo[2,1-b]quinazoline alkaloid originally isolated from Adhatoda vasica Nees. and Peganum harmala L. [1] The hydroiodide salt form yields well-defined needle-like crystals of the dihydrate with a distinct melting point of 195 °C (dry), providing a reproducible solid-state identity for analytical and procurement purposes. Vasicine and its salts are recognized for triple respiratory pharmacology—antitussive, expectorant, and bronchodilating activities—and have been investigated as dual acetylcholinesterase/butyrylcholinesterase (AChE/BChE) inhibitors for Alzheimer's disease research. [1][2] The compound serves as both a bioactive pharmacophore and the natural product scaffold from which the clinically established mucolytics bromhexine and ambroxol were semi-synthetically derived. [3]

Why Generic Substitution Fails for Vasicine Hydriodide: Salt Form Identity, Stereochemistry, and Pharmacological Divergence Within the Quinazoline Alkaloid Class


Substituting vasicine hydriodide with vasicine freebase, the hydrochloride salt, or structurally related quinazoline alkaloids (e.g., vasicinone, deoxyvasicine) introduces material differences in solid-state identity, solubility, and pharmacological profile that can compromise experimental reproducibility and regulatory data integrity. The hydroiodide salt crystallizes as a dihydrate with a melting point of 195 °C, versus 208 °C for the hydrochloride dihydrate, providing a direct, quantitative identity check that is lost upon salt interchange. Pharmacologically, vasicine exhibits a BChE-selective inhibition profile (IC50 2.60 μM, selectivity index 0.19) that is directionally opposite to other Peganum alkaloids such as harmane (AChE-selective, SI 10.82). [1] In respiratory models, vasicine, vasicinone, and deoxyvasicine show quantitatively distinct bronchodilator efficacies (28.59% vs 57.21% vs 29.66% prolongation of pre-convulsive time at 45 mg/kg), meaning that even minor structural modifications produce non-equivalent functional outcomes. [2] Furthermore, the semi-synthetic derivatives bromhexine and ambroxol, while built on the vasicine scaffold, display divergent immunopharmacology: ambroxol inhibits IgE-dependent basophil histamine release at 10 μM–1 mM, whereas vasicine achieves only moderate reduction at 1 mM, and bromhexine exhibits cytotoxicity above 10 μM. [3] These quantitative differences establish that vasicine hydriodide is not functionally interchangeable with its analogs, metabolites, or alternative salt forms.

Vasicine Hydriodide Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decision-Making


Crystalline Salt Identity: Hydroiodide vs Hydrochloride Melting Point Differentiation for Unambiguous Procurement QC

Vasicine hydroiodide dihydrate crystallizes as needles with a melting point of 195 °C (dry), whereas vasicine hydrochloride dihydrate melts at 208 °C (dry)—a 13 °C difference that enables rapid, unambiguous identity confirmation by differential scanning calorimetry or capillary melting point apparatus. This is the most immediate, instrumentation-light differentiator between the two commercially available salt forms. The hydroiodide dihydrate is also distinguishable from the methiodide derivative (mp 187 °C) and the picrate salt (mp 199 °C, decomposition), providing a unique thermal fingerprint within the vasicine salt family.

Salt form identification Melting point analysis Quality control Procurement verification

Bronchodilator Potency Profiling: Vasicine vs Vasicinone vs Deoxyvasicine vs Aminophylline in Guinea Pig Bronchoconstriction

In a guinea pig bronchoconstriction model induced by acetylcholine chloride and histamine, vasicine (VAS) prolonged the pre-convulsive time by 28.59% at 45 mg/kg oral dose, compared to 57.21% for vasicinone (VAO), 29.66% for deoxyvasicine (DVAS), and 46.98% for the clinical standard aminophylline, all relative to pretreatment baseline. [1] Notably, vasicine was reported in an independent study to be the most active and most specific compound against histamine-induced bronchospasm among the tested quinazoline alkaloids, with a very short duration of action—a pharmacodynamic characteristic distinct from vasicinone, which showed only slight activity against histamine with decreasing antagonism at higher doses. [2]

Bronchodilation Asthma models Guinea pig tracheal assay Pre-convulsive time

Expectorant Activity Quantified Across Quinazoline Alkaloids: Phenol Red Secretion Dose-Response in Mice

In a mouse phenol red secretion assay, vasicine (VAS) increased tracheobronchial phenol red output in a dose-dependent manner by 0.54-, 0.79-, and 0.97-fold at oral doses of 5, 15, and 45 mg/kg, respectively, compared to vehicle control (0.5% CMC-Na, 20 mL/kg). [1] Across the same dose range, vasicinone (VAO) produced increases of 0.60-, 0.99-, and 1.06-fold, while deoxyvasicine (DVAS) yielded 0.46-, 0.73-, and 0.96-fold. The positive control, ammonium chloride at 1500 mg/kg, achieved a 0.97-fold increase. [1] At the highest dose (45 mg/kg), VAS (0.97-fold) matched the efficacy of ammonium chloride and nearly matched VAO (1.06-fold), while outperforming DVAS (0.96-fold). The shallower dose-response slope of VAS relative to VAO indicates distinct pharmacodynamic behavior within the same alkaloid class. [1]

Expectorant activity Phenol red secretion Mucociliary clearance Dose-response

Dual Cholinesterase Inhibition with BChE Selectivity: Vasicine vs Harmane and Other Peganum Alkaloids

Vasicine demonstrates dual AChE/BChE inhibitory activity with IC50 values of 13.68 ± 1.25 μM (AChE) and 2.60 ± 1.47 μM (BChE), yielding a selectivity index (SI = IC50 BChE / IC50 AChE) of 0.19—indicating a 5.3-fold preference for BChE inhibition. [1] This profile is directionally opposite to that of harmane, the most potent AChE-selective alkaloid from the same genus, which exhibits an AChE IC50 of 7.11 ± 2.00 μM and an SI of 10.82 (AChE-selective). [1] Within the broader panel of Peganum β-carboline and quinoline alkaloids, vasicine was identified as the most potent BChE inhibitor. [1] Independent studies confirm vasicine as a reversible, competitive AChE inhibitor with a Ki of 11.24 μM, whereas vasicinone, vasicole, and anisotine showed no or weak AChE inhibition. [2]

Butyrylcholinesterase inhibition Acetylcholinesterase inhibition Alzheimer's disease Selectivity index

Antitussive Efficacy Benchmarked Against Codeine Phosphate in Multi-Model Cough Assays

At the highest oral dose tested (45 mg/kg), vasicine (VAS) exhibited antitussive activity comparable to codeine phosphate at 30 mg/kg in both mouse and guinea pig cough models. [1] Cough was induced by three distinct chemical stimuli—ammonia, capsaicin, and citric acid—and VAS significantly inhibited coughing frequency and prolonged cough latency across all models. [1] While vasicinone (VAO) and deoxyvasicine (DVAS) also showed antitussive effects at 45 mg/kg, the rank order and magnitude varied by cough inducer. [1] The approximate dose ratio of VAS to codeine (45 mg/kg vs 30 mg/kg, or 1.5:1) provides a quantitative potency benchmark for in vivo antitussive screening campaigns. [1]

Antitussive Codeine comparison Cough models Capsaicin-induced cough

5-Lipoxygenase (5-LOX) Inhibition: Vasicine as a Multi-Target Anti-Inflammatory Lead Distinct from Semi-Synthetic Derivatives

Vasicine inhibits lipooxygenase (5-LOX) with an IC50 of 76 μg/mL, achieving a maximum inhibition of 83% in vitro. [1] In the same study, vasicine demonstrated multi-target anti-inflammatory activity across four distinct assays: proteinase inhibition (IC50 76 μg/mL), BSA denaturation (IC50 51.7 μg/mL), egg albumin denaturation (IC50 53.2 μg/mL), and lipooxygenase inhibition (IC50 76 μg/mL). [1] Computational docking confirmed that vasicine binds 5-LOX (PDB ID: 6N2W) with a binding energy of −6.9 kcal/mol, comparable to the reported binding profiles of vasicinone and deoxyvasicine. [1][2] Unlike the semi-synthetic derivatives bromhexine and ambroxol, which were developed primarily as mucolytics and show pH-dependent anti-mycobacterial activity but also basophil cytotoxicity (bromhexine above 10 μM), vasicine retains the native 5-LOX inhibitory activity of the natural product scaffold. [3][4]

5-Lipoxygenase inhibition Anti-inflammatory Leukotriene pathway Multi-target pharmacology

Best Research and Industrial Application Scenarios for Vasicine Hydriodide Based on Quantitative Differentiation Evidence


Non-Opioid Antitussive Drug Discovery: Vasicine as a Codeine-Benchmarked Tool Compound

Vasicine hydriodide is well-suited as a tool compound in antitussive drug discovery programs seeking non-opioid mechanisms. It achieves codeine phosphate-comparable antitussive efficacy at a 1.5:1 dose ratio (45 mg/kg vs 30 mg/kg) across ammonia-, capsaicin-, and citric acid-induced cough models in mice and guinea pigs. Its quinazoline scaffold is structurally distinct from opioid, GABAergic, and NMDA-targeting antitussives, offering a differentiated starting point for lead optimization campaigns. The hydroiodide salt provides a well-characterized crystalline form (mp 195 °C) suitable for reproducible in vivo dosing formulation. [1]

Alzheimer's Disease Research: BChE-Selective Dual Cholinesterase Inhibitor with Validated Brain Penetration Potential

Vasicine is the most potent BChE inhibitor among Peganum alkaloids (IC50 2.60 ± 1.47 μM; SI 0.19) with confirmatory dual AChE inhibitory activity (IC50 13.68 ± 1.25 μM). In silico ADME predictions indicate blood-brain barrier penetration (BBB+), human intestinal absorption (HIA+), and Caco-2 permeability (Caco2+), supporting its candidacy for CNS-targeted Alzheimer's disease research. [1] The oral absolute bioavailability of 54.56% ± 7.33% in rats with a half-life of 1.5 h provides a quantitative pharmacokinetic baseline for formulation development. Unlike vasicinone and other isolated alkaloids that show no or weak AChE inhibition, vasicine retains meaningful dual-target engagement suitable for studying the role of BChE in advanced Alzheimer's pathology.

Respiratory Pharmacology: Triple-Activity (Antitussive, Expectorant, Bronchodilator) Reference Standard for Natural Product Benchmarking

Vasicine hydriodide serves as a quantitative reference standard for natural product-derived respiratory agents due to its well-characterized triple pharmacology: (i) antitussive activity comparable to codeine at 45 mg/kg, (ii) expectorant activity matching ammonium chloride (0.97-fold phenol red secretion increase) at 45 mg/kg, and (iii) histamine-specific bronchodilator activity (28.59% pre-convulsive time prolongation at 45 mg/kg). Its histamine-specificity for bronchospasm relief, contrasted with vasicinone's broader but less histamine-selective profile, makes vasicine the preferred comparator for mechanistic studies dissecting histaminergic vs cholinergic components of airway constriction. [1]

Analytical Reference Standard & QC Identity Marker: Melting Point-Based Salt Form Authentication

The hydroiodide dihydrate salt (mp 195 °C dry) is readily distinguished from the hydrochloride dihydrate (mp 208 °C dry), methiodide (mp 187 °C), and picrate (mp 199 °C dec.) by simple melting point determination. This thermal identity marker enables QC laboratories to verify correct salt form receipt without requiring HPLC-MS instrumentation. The crystalline, needle-like morphology of the hydroiodide dihydrate further supports identification by polarized light microscopy. These identity characteristics are critical for procurement workflows where multiple vasicine salt forms, the freebase, and structurally related alkaloids (vasicinone, deoxyvasicine) may coexist in compound inventory systems.

Quote Request

Request a Quote for Vasicine hydriodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.